6-Chloro-4-ethoxy-3-iodopyridazine
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Overview
Description
6-Chloro-4-ethoxy-3-iodopyridazine is an organic compound with the molecular formula C6H6ClIN2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxy-3-iodopyridazine typically involves the iodination and chlorination of pyridazine derivatives. One common method includes the reaction of 4-ethoxypyridazine with iodine and a chlorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethoxy-3-iodopyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the ethoxy and pyridazine moieties intact.
Scientific Research Applications
6-Chloro-4-ethoxy-3-iodopyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-3-iodopyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-iodopyridazine: Similar structure but lacks the ethoxy group.
6-Chloro-2-fluoro-3-iodopyridine: Contains a fluorine atom instead of the ethoxy group.
5-Chloro-2-iodopyridine: Similar structure but with different substitution pattern.
Uniqueness
6-Chloro-4-ethoxy-3-iodopyridazine is unique due to the presence of both chlorine and iodine atoms along with an ethoxy group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H6ClIN2O |
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Molecular Weight |
284.48 g/mol |
IUPAC Name |
6-chloro-4-ethoxy-3-iodopyridazine |
InChI |
InChI=1S/C6H6ClIN2O/c1-2-11-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3 |
InChI Key |
RYDWDTQDCHJGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN=C1I)Cl |
Origin of Product |
United States |
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